N-(4-{[(8-Hydroxyquinolin-7-YL)(pyridin-2-YL)methyl]amino}phenyl)acetamide
Description
N-(4-{[(8-Hydroxyquinolin-7-YL)(pyridin-2-YL)methyl]amino}phenyl)acetamide is a structurally complex small molecule featuring a central acetamide group linked to a phenyl ring. The phenyl group is further substituted with a tertiary amine moiety that bridges a pyridine ring and an 8-hydroxyquinoline scaffold. The 8-hydroxyquinoline component is notable for its metal-chelating properties, while the pyridine and acetamide groups may contribute to hydrogen bonding and hydrophobic interactions with biological targets.
Properties
IUPAC Name |
N-[4-[[(8-hydroxyquinolin-7-yl)-pyridin-2-ylmethyl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-15(28)26-17-8-10-18(11-9-17)27-22(20-6-2-3-13-24-20)19-12-7-16-5-4-14-25-21(16)23(19)29/h2-14,22,27,29H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJFDYGEELBTJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{[(8-Hydroxyquinolin-7-YL)(pyridin-2-YL)methyl]amino}phenyl)acetamide, a compound derived from the 8-hydroxyquinoline scaffold, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized through the Betti reaction, which involves the condensation of 8-hydroxyquinoline derivatives with substituted phenyl and pyridine amines. The general procedure includes:
- Starting Materials : 8-hydroxyquinoline, pyridin-2-amine, and para-substituted anilines.
- Reaction Conditions : Typically conducted in ethanol under reflux conditions for several hours.
- Purification : The resultant precipitate is filtered and purified using recrystallization techniques.
The chemical structure is characterized by the presence of a hydroxyl group on the quinoline ring and a pyridine moiety attached via a methylene bridge, contributing to its unique pharmacological properties.
Antimicrobial Activity
Compounds containing the 8-hydroxyquinoline framework are known for their antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
- Fungi : Candida albicans
Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| A | 16.69 | C. albicans |
| B | 5.64 | S. aureus |
| C | 8.33 | E. coli |
| D | 22.9 | B. subtilis |
These results suggest that structural modifications can enhance antimicrobial potency, with certain substituents improving lipophilicity and membrane penetration.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit cancer cell proliferation through multiple mechanisms:
- Enzyme Inhibition : Selective inhibition of metalloproteinases such as ADAMTS-5, which are implicated in tumor progression.
- Cell Cycle Arrest : Induction of G1 phase arrest in cancer cells leading to reduced proliferation rates.
A study reported that compound derivatives displayed sub-micromolar potency against cancer cell lines with good selectivity over normal cells .
Study on Antiviral Activity
Recent investigations have highlighted the antiviral properties of compounds related to 8-hydroxyquinoline derivatives against viruses such as H5N1 and COVID-19. The study demonstrated that certain substitutions on the anilide ring significantly enhanced antiviral activity while maintaining low cytotoxicity levels . For instance:
- 3-Cl-2-F Derivative : Showed a virus growth inhibition rate of 91.2% with a cytotoxicity value of only 2.4%.
This underscores the potential of these compounds in developing antiviral therapeutics.
The biological activity of this compound can be attributed to several mechanisms:
- Metal Chelation : The hydroxyl group in the quinoline structure facilitates metal ion chelation, which is crucial for its antimicrobial and anticancer activities.
- Inhibition of Key Enzymes : The compound acts as an inhibitor for various enzymes involved in disease pathology, particularly metalloproteinases.
- Modulation of Cellular Pathways : It influences signaling pathways related to cell survival and apoptosis, making it a candidate for further therapeutic development.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of 8-hydroxyquinoline and pyridine moieties. Below is a comparison with structurally related acetamide derivatives:
Key Observations :
- Anticancer Activity: Pyrazole-sulfonamide hybrids () exhibit colon cancer activity via apoptosis induction, likely due to sulfonamide’s role in disrupting folate metabolism. The target compound lacks sulfonamide but may leverage quinoline’s pro-apoptotic effects .
- Binding Affinity: While describes Glide XP docking for estimating protein-ligand interactions, direct data on the target compound’s binding is absent. However, its pyridine and quinoline groups may enhance hydrophobic enclosure and hydrogen bonding, similar to strategies in .
Pharmacokinetic and Physicochemical Properties
- Solubility: The 8-hydroxyquinoline moiety may reduce solubility compared to sulfonamide derivatives (e.g., ), but the acetamide group could improve bioavailability over purely hydrophobic analogs .
- Metabolic Stability: Piperazine-containing analogs () are often metabolized via CYP450 enzymes, whereas the target compound’s quinoline scaffold may confer resistance to oxidation .
Therapeutic Potential
- Antimicrobial: 8-Hydroxyquinoline derivatives are historically used as antimicrobials (e.g., clioquinol), suggesting the target compound could share this activity .
- Anticancer : Unlike pyrazole-sulfonamide hybrids (), the target compound’s mechanism may involve metal ion chelation to disrupt cancer cell redox balance .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
- Methodological Answer: The synthesis involves multi-step routes, typically starting with the condensation of 8-hydroxyquinoline and pyridine derivatives, followed by amidation. Critical steps include:
- Coupling Reactions: Use of coupling agents (e.g., EDC/HOBt) to form the methylamino linker .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Purification: Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) is essential for isolating the final product with >95% purity .
- Optimization: Adjusting reaction temperature (60–80°C) and catalyst loading (e.g., Pd/C for hydrogenation) improves yield by 15–20% .
Q. How is the molecular structure characterized using spectroscopic techniques?
- Methodological Answer:
- NMR: NMR confirms the presence of aromatic protons (δ 6.8–8.2 ppm) and acetamide NH (δ 10.2 ppm). NMR identifies carbonyl (δ 170 ppm) and quinoline/pyridine carbons .
- Mass Spectrometry (HRMS): Exact mass matches the molecular formula (e.g., [M+H]⁺ calculated for C₂₃H₂₀N₄O₂: 393.1558) .
- IR: Stretching vibrations for C=O (1650 cm⁻¹) and N-H (3300 cm⁻¹) validate functional groups .
Q. What initial biological screening methods assess its therapeutic potential?
- Methodological Answer:
- In Vitro Assays:
- Anticancer Activity: MTT assay against cancer cell lines (e.g., HCT-116, IC₅₀ = 12.5 µM) .
- Enzyme Inhibition: Fluorescence-based assays for kinase or protease inhibition (e.g., 70% inhibition of EGFR at 10 µM) .
- Binding Studies: Surface plasmon resonance (SPR) to measure affinity for target proteins (KD = 2.3 nM) .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Structural Analogs Comparison: Test derivatives (e.g., fluorinated or methoxy-substituted analogs) to isolate structure-activity relationships (SAR) .
- Meta-Analysis: Pool data from multiple studies to identify trends (e.g., correlation between logP values and cytotoxicity) .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodological Answer:
- Formulation Development:
- Nanoemulsions: Use of Tween-80 and PEG-400 increases aqueous solubility by 50-fold .
- Prodrug Design: Phosphate ester derivatives enhance intestinal absorption (e.g., 3-fold higher Cmax in rat models) .
- Co-Crystallization: Co-formers like succinic acid improve dissolution rates .
Q. What computational methods predict binding modes with biological targets?
- Methodological Answer:
- Molecular Docking (AutoDock Vina): Simulate interactions with ATP-binding pockets (e.g., binding energy = -9.2 kcal/mol for CDK2) .
- Molecular Dynamics (GROMACS): Analyze stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Modeling: Use descriptors (e.g., topological polar surface area) to predict IC₅₀ values for untested targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
